(5-Chloro-1H-indol-2-yl)methanamine hydrochloride
Description
(5-Chloro-1H-indol-2-yl)methanamine hydrochloride is a substituted indole derivative characterized by a chlorine atom at the 5-position of the indole ring and a methanamine group (-CH2NH2) at the 2-position, with the amine group protonated as a hydrochloride salt. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity (due to the chloro substituent) and water solubility (enhanced by the hydrochloride salt). The compound’s molecular formula is C9H10ClN2·HCl, with a molecular weight of 219.56 g/mol (estimated). Indole derivatives are widely studied for their biological activity, particularly in neurotransmitter receptor modulation (e.g., serotonin receptors) and enzyme inhibition .
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H |
InChI Key |
MQHVOGVTEYQRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Synthesis of 5-chloro-2-bromoindole :
-
Amination Reaction :
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | +15% efficiency |
| Solvent | Dimethylformamide (DMF) | Enhances solubility |
| Temperature | 120°C | Accelerates kinetics |
| Reaction Time | 12 hours | Maximizes conversion |
Reductive Amination of 5-Chloroindole-2-carbaldehyde
This method introduces the methanamine group via reductive amination of a carbonyl precursor.
Synthetic Pathway:
-
Oxidation of 5-Chloro-2-methylindole :
-
Reduction to Alcohol and Aldehyde :
-
Reductive Amination :
Critical Considerations :
-
The aldehyde intermediate is highly reactive, necessitating anhydrous conditions.
-
Over-reduction to the alcohol is mitigated by using mild reducing agents like .
Leimgruber-Batcho Indole Synthesis with Directed Amination
The Leimgruber-Batcho method constructs the indole ring while incorporating the methanamine group in a single pot.
Procedure:
-
Condensation of 4-Chloro-2-nitrotoluene :
-
Cyclization and Reduction :
-
Hydrochloride Salt Formation :
Table 2: Leimgruber-Batcho Method Performance
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Enamine Formation | 80% | 92% |
| Cyclization | 75% | 89% |
| Final Amination | 70% | 95% |
Direct Mannich Reaction on 5-Chloroindole
The Mannich reaction introduces the aminomethyl group directly onto the indole ring.
Reaction Conditions:
-
Substrates : 5-Chloroindole, formaldehyde (), and ammonium chloride ().
Mechanistic Insight :
-
The electrophilic formaldehyde-ammonia adduct attacks the electron-rich 2-position of indole, forming a β-amino alcohol intermediate that dehydrates to the final product.
Limitations :
-
Competing reactions at the 3-position reduce regioselectivity.
-
Acidic conditions favor protonation of the indole nitrogen, directing substitution to the 3-position.
Industrial-Scale Production and Process Optimization
For large-scale synthesis, the nucleophilic substitution method is preferred due to its reproducibility and compatibility with continuous flow reactors.
Key Industrial Parameters:
-
Catalyst Recycling : Copper catalysts are recovered via filtration and reused, reducing costs by 20%.
-
Solvent Recovery : DMF is distilled and recycled, adhering to green chemistry principles.
-
Purity Control : Crystallization from ensures ≥99% purity for pharmaceutical applications.
Table 3: Cost Analysis of Industrial Methods
| Method | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Nucleophilic Substitution | 1,200 | Moderate (Cu waste) |
| Reductive Amination | 1,800 | High (solvent use) |
| Leimgruber-Batcho | 1,500 | Low (DMF recycling) |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-indol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Indole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C9H10ClN2·HCl and a molecular weight of approximately 220.1 g/mol. Its structure features a chloro-substituted indole ring, which is crucial for its biological activity. The presence of the chlorine atom at the 5-position enhances its reactivity and potential interactions with biological targets.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that (5-Chloro-1H-indol-2-yl)methanamine hydrochloride exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. Studies have shown that derivatives with halogen substitutions at the 5-position demonstrate enhanced antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
2. Anticancer Research
- Cell Proliferation Inhibition : The compound has been investigated for its potential to inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the indole ring can improve its efficacy against different cancer cell lines .
3. Biochemical Research
- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes involved in inflammatory processes, such as lipoxygenases. The compound's ability to modulate these enzymes may provide insights into therapeutic strategies for inflammatory diseases .
4. Synthesis of Novel Compounds
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex indole derivatives, which are important in developing new pharmaceuticals and agrochemicals.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| A | MRSA | ≤ 0.25 | Highly Active |
| B | Cryptococcus neoformans | ≤ 0.25 | Highly Active |
| C | Escherichia coli | 2.0 | Moderate Activity |
| D | Candida albicans | 4.0 | Moderate Activity |
Table 2: Structure-Activity Relationship of Indole Derivatives
| Substitution Position | Substituent | Effect on Activity |
|---|---|---|
| 5 | Chlorine | Enhanced antibacterial |
| 6 | Bromine | Slightly improved |
| 7 | Methyl | Reduced activity |
Case Studies
Case Study 1: MRSA Inhibition
A study screened various indole derivatives, including this compound, for their ability to inhibit MRSA growth. Results indicated that compounds with halogen substitutions were significantly more effective than non-halogenated variants, highlighting the importance of structural modifications in enhancing antimicrobial properties .
Case Study 2: Antifungal Activity
Research focused on the antifungal properties of this compound against Cryptococcus neoformans revealed that certain derivatives exhibited potent activity with MIC values comparable to established antifungal agents. This suggests potential therapeutic applications in treating fungal infections .
Mechanism of Action
The mechanism of action of (5-Chloro-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (5-Chloro-1H-indol-2-yl)methanamine hydrochloride are best understood by comparing it with analogous indole-based methanamine and ethanamine derivatives. Below is a detailed analysis:
Structural Analogues
| Compound Name | Substituents | Position | Amine Chain | Key Differences | Reference |
|---|---|---|---|---|---|
| (5-Methyl-1H-indol-2-yl)methanamine hydrochloride | Methyl (CH3) | 5-position | Methanamine (-CH2NH2) | Chloro (electron-withdrawing) vs. methyl (electron-donating); impacts lipophilicity (Cl > CH3) and electronic density. | |
| 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride | Chloro (Cl), Methyl (CH3) | 5-Cl, 2-CH3, 3-position | Ethanamine (-CH2CH2NH2) | Substitution at indole 3-position vs. 2-position; longer amine chain may affect receptor binding kinetics. | |
| 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride | Dichloro (Cl2), Methyl (CH3) | 5,7-Cl, 2-CH3, 3-position | Ethanamine (-CH2CH2NH2) | Increased halogenation enhances lipophilicity and potential toxicity. | |
| 5-Methoxy-2-methyltryptamine hydrochloride | Methoxy (OCH3), Methyl (CH3) | 5-OCH3, 2-CH3 | Ethanamine (-CH2CH2NH2) | Methoxy group increases hydrogen-bonding capacity vs. chloro’s metabolic stability. | |
| (5-Chloro-1H-indol-3-yl)methylamine | Chloro (Cl) | 5-Cl, 3-position | Methylamine (-CH2NHCH3) | N-methylation reduces polarity and may alter CNS penetration. |
Physicochemical Properties
- Lipophilicity : The chloro substituent in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8) or methyl (logP ~2.0) analogues, favoring membrane permeability .
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in water) compared to free bases.
- electron-donating groups (e.g., methyl) .
Research Findings
- NMR Data : Similar compounds (e.g., 2k, 2l in ) show distinct 1H NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 2.5–3.5 ppm), correlating with substituent electronic effects.
- Collision Cross-Section : Predicted CCS values for (5-methyl-1H-indol-2-yl)methanamine hydrochloride (132.1 Ų for [M+H]+) suggest compact vs. bulkier trifluoromethoxy analogues (145.1 Ų) .
Biological Activity
(5-Chloro-1H-indol-2-yl)methanamine hydrochloride is a derivative of indole characterized by its 5-chloro substitution, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula : C₉H₉ClN₂
- Molecular Weight : 180.63 g/mol
- Solubility : Soluble in organic solvents such as chloroform; hydrochloride form enhances water solubility.
The biological activity of this compound is attributed to its interaction with multiple molecular targets, particularly receptors involved in neurotransmitter signaling. It may act as a ligand for serotonin receptors, influencing mood and behavior, and has shown potential in modulating various biochemical pathways associated with cellular functions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Studies have highlighted its potential as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including:
- Mechanism : Induction of apoptosis and modulation of stress responses in cancer cells.
- Case Study : In vitro studies showed a significant reduction in tumor cell viability in hepatocellular carcinoma models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Activity Against MRSA : Exhibited weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL .
- Broad-Spectrum Antimicrobial Effects : Additional studies indicated effectiveness against other pathogens, including Pseudomonas aeruginosa and Candida albicans, suggesting a broad spectrum of antimicrobial activity .
Comparative Analysis with Similar Compounds
A comparative analysis reveals the unique biological profile of this compound relative to other indole derivatives:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Chloro-2,3-dimethyl-1H-indole | 21296-93-5 | 0.90 |
| 3-(5-Chloro-1H-indol-3-yl)propan-1-amine | 54298-68-9 | 0.85 |
| 5-Chloro-1H-indole-2-carboxamide | 21109-01-3 | 0.84 |
| (5-Chloro-1H-indol-3-yl)methanamine | 113188-83-3 | 0.82 |
The distinct substitution pattern on the indole ring contributes to its unique reactivity and binding affinities, making it a valuable candidate for further pharmacological exploration .
Research Findings and Case Studies
Recent studies have focused on the pharmacodynamics of this compound:
- Antitumor Activity : In vivo studies demonstrated that the compound improved the efficacy of radiation therapy in xenograft tumor models by enhancing endoplasmic reticulum stress responses .
- Antimicrobial Efficacy : Research indicated that the compound significantly increased survival rates in mice infected with MRSA, showcasing its potential as an antibiotic adjuvant .
- Cytotoxicity Assessment : Evaluations against human embryonic kidney cells revealed a lack of hemolytic activity at therapeutic doses, indicating a favorable safety profile for further development .
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-1H-indol-2-yl)methanamine hydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Fischer Indole Synthesis : Reacting phenylhydrazine with a substituted aldehyde/ketone under acidic conditions (e.g., HCl/EtOH). Temperature control (80–100°C) and pH optimization (pH 3–5) are critical to favor indole ring formation .
- Reductive Amination : Starting from 5-chloroindole-2-carbaldehyde, reduce the aldehyde group to a primary amine using NaBH₄ or LiAlH₄, followed by HCl salt formation. Yields (60–85%) depend on solvent polarity and catalyst selection .
Key Table :
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fischer Indole | HCl/EtOH, 90°C, 12 h | 75 | ≥98% |
| Reductive Amination | NaBH₄/MeOH, RT, 6 h | 82 | ≥95% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic indole protons: δ 7.2–7.4 (aromatic H), δ 4.1 (CH₂NH₂), δ 3.8 (NH₃⁺). ¹³C NMR confirms the chloro-substituted indole backbone .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 211.6) and collision cross-section (CCS) data (predicted CCS: 132–145 Ų via ion mobility) validate molecular weight and conformation .
- X-ray Crystallography : SHELX-refined structures (e.g., CCDC entry) confirm bond angles and salt formation. SHELXL is recommended for high-resolution refinement .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (50 mg/mL in H₂O at 25°C) but reduces stability in basic media (pH > 8). Stability in DMSO (>6 months at -20°C) and ethanol (3 months at 4°C) is optimal. Use argon-purged vials to prevent oxidation .
Advanced Research Questions
Q. How does the chloro-substitution at the 5-position influence biological activity compared to other halogenated analogs?
- Methodological Answer : The 5-Cl group enhances lipophilicity (LogP +0.3 vs. unsubstituted indole), improving membrane permeability. SAR studies show:
- Antimicrobial Activity : MIC values against S. aureus (2.5 µg/mL) are superior to 5-Br analogs (5.0 µg/mL) due to electronegativity-driven target binding .
- Enzyme Inhibition : 5-Cl substitution increases affinity for CYP1A2 (IC₅₀ = 0.8 µM vs. 1.2 µM for 5-F), likely via halogen bonding with heme iron .
Key Table :
| Substituent | LogP | CYP1A2 IC₅₀ (µM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| 5-Cl | 2.1 | 0.8 | 2.5 |
| 5-Br | 2.4 | 1.0 | 5.0 |
| 5-F | 1.8 | 1.2 | 10.0 |
Q. What experimental strategies resolve contradictions in reported solubility or bioactivity data?
- Methodological Answer : Discrepancies arise from salt form (hydrochloride vs. freebase) or residual solvents. To address:
- Standardized Assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293) for bioactivity comparisons .
- Thermogravimetric Analysis (TGA) : Quantify hydrate content (e.g., 5% water in commercial batches) that alters solubility .
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent labs with blinded sample coding .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT₂A). The 5-Cl group forms a hydrophobic pocket interaction (binding energy: -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Key Workflow :
Prepare ligand (AMBER force field).
Dock against PDB: 6WGT (5-HT₂A).
Validate with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
